Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-2,4-dimethylpiperidine with a carboxylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate: Similar in structure and properties.
This compound: Another compound with comparable chemical characteristics.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique reactivity and stability. This makes it particularly valuable in certain research and industrial applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-6-7-14(9(2)10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSDTBGIYPHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1N)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-40-7 | |
Record name | tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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